Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 2613382-73-1) is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core. Its molecular formula is C₁₇H₂₅ClN₄O₂, with a molecular weight of 352.86 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or enzyme modulators due to its nitrogen-rich heterocyclic structure.
Properties
Molecular Formula |
C17H25ClN4O2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 9-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-8-7-17(5-4-6-17)12(11-22)20-14-10-19-9-13(18)21-14/h9-10,12H,4-8,11H2,1-3H3,(H,20,21) |
InChI Key |
VCHPSELUVVLFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)NC3=CN=CC(=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting 2-chloropyrazine with an appropriate amine under controlled conditions.
Spirocyclic Formation: The spirocyclic structure is formed by reacting the pyrazine derivative with a suitable spirocyclic precursor, such as a diazaspiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pyrazine ring and its substituents play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 7-azaspiro[3.5]nonane derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Diversity: The target compound’s 6-chloropyrazinylamino group distinguishes it from analogs with simpler substituents (e.g., bromo, oxo, or hydroxymethyl). Bromo and amino analogs (e.g., CAS 1225276-07-2 and 163271-08-7) are more reactive in nucleophilic substitution or coupling reactions .
Molecular Weight and Complexity :
- The target compound has the highest molecular weight (352.86 g/mol ) due to the chloropyrazine moiety, which increases lipophilicity compared to smaller analogs like the oxo derivative (240.30 g/mol ) .
Pharmaceutical Relevance: Carbamate-protected derivatives (e.g., CAS 1445951-36-9) are critical for controlled amine deprotection in drug synthesis .
Biological Activity
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework, which is significant for its biological interactions. The presence of the chloropyrazine moiety is known to enhance the compound's affinity for various biological targets.
Synthesis
The synthesis of this compound involves several steps, including the formation of the azaspiro framework and the introduction of the chloropyrazine group. Recent patents have described efficient synthetic routes that yield high purity and good yields, making this compound accessible for further research .
Research indicates that this compound may act as an inhibitor of specific chemokine receptors, which play crucial roles in inflammation and immune responses. The ability to modulate these receptors suggests potential applications in treating conditions such as HIV/AIDS and other inflammatory diseases .
Pharmacological Studies
- Antiviral Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties against HIV by inhibiting the CCR5 receptor .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in cellular models, indicating its potential as an anti-inflammatory agent .
- Safety Profile : Preliminary toxicity assessments suggest that while the compound has effective biological activity, it may also exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile .
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
